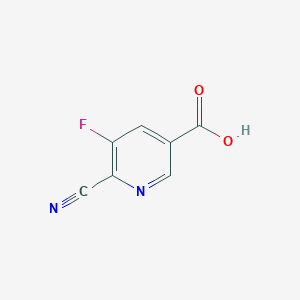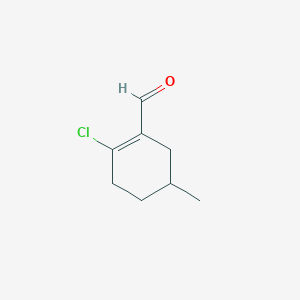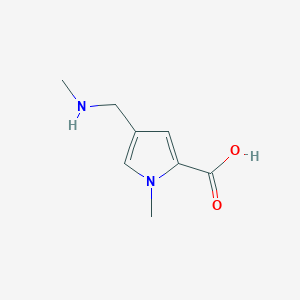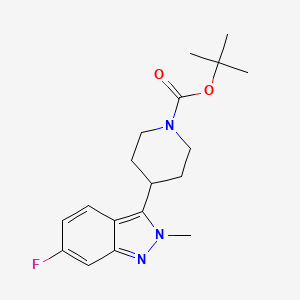
6-Cyano-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-5-fluoronicotinic acid is a chemical compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6th position and a fluorine atom at the 5th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Cyano-5-fluoronicotinic acid involves the use of 2,6-dichloro-5-fluoronicotinic acid as a starting material. The chlorine atoms are selectively removed, and the resulting intermediate is hydrolyzed in the presence of an alkaline substance to yield this compound . Another method involves the use of 2,5-dibromopyridine, which undergoes a Grignard reaction followed by fluoridation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-5-fluoronicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the cyano group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atom.
Hydrolysis: The major product is 6-carboxy-5-fluoronicotinic acid.
Coupling Reactions: The products are typically biaryl compounds formed through carbon-carbon bond formation.
Aplicaciones Científicas De Investigación
6-Cyano-5-fluoronicotinic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 6-Cyano-5-fluoronicotinic acid depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complex structures. The cyano and fluorine groups influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Cyano-6-fluoronicotinic acid: Similar in structure but with the positions of the cyano and fluorine groups reversed.
5-Fluoronicotinic acid: Lacks the cyano group, making it less versatile in certain reactions.
6-Fluoronicotinic acid:
Uniqueness
6-Cyano-5-fluoronicotinic acid is unique due to the presence of both cyano and fluorine groups, which impart distinct electronic properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules and materials with specific properties.
Propiedades
Fórmula molecular |
C7H3FN2O2 |
|---|---|
Peso molecular |
166.11 g/mol |
Nombre IUPAC |
6-cyano-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |
Clave InChI |
JXJKHFHVRKJPOW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluorospiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B12283172.png)
![Hexahydro-pyrrolo[1,2-a]pyrazin-1-one hydochloride](/img/structure/B12283175.png)
![N-[2-(3,5-Dioxopiperazino)propyl]-N-(2-amino-2-oxoethyl)glycine](/img/structure/B12283180.png)



![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12283200.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B12283224.png)
![3-(2,2-Difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-4-yl)propanoic acid](/img/structure/B12283228.png)

![(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12283238.png)

